4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane
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Overview
Description
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is a chemical compound with the molecular formula C14H17BrO2S and a molecular weight of 329.2526 . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a sulfanyl group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane typically involves multiple steps, including the formation of the cyclopropoxyphenyl intermediate and subsequent bromination and sulfanylation reactions. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of Cyclopropoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Sulfanylation: Finally, the brominated intermediate undergoes sulfanylation with a thiol reagent to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets and pathways. The bromine and sulfanyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]oxane can be compared with other similar compounds, such as:
4-[(5-bromo-2-chlorophenyl)sulfanyl]oxane: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-[(5-bromo-2-ethoxyphenyl)sulfanyl]oxane: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Properties
CAS No. |
2770359-88-9 |
---|---|
Molecular Formula |
C14H17BrO2S |
Molecular Weight |
329.3 |
Purity |
95 |
Origin of Product |
United States |
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